molecular formula C12H11N5O5S B6007141 4-[(E)-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE

4-[(E)-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B6007141
M. Wt: 337.31 g/mol
InChI Key: JPSJCQBCSUGGGV-WLRTZDKTSA-N
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Description

4-[(E)-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a nitrophenyl group, and a methoxy group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 6-methyl-3-sulfanyl-1,2,4-triazine-5-one under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE can be compared with other triazine derivatives and nitrophenyl compounds.
  • Similar compounds include 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 6-methyl-3-sulfanyl-1,2,4-triazine-5-one.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical modifications and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O5S/c1-6-11(19)16(12(23)15-14-6)13-5-7-3-8(17(20)21)10(18)9(4-7)22-2/h3-5,18H,1-2H3,(H,15,23)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSJCQBCSUGGGV-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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